1-(4-Fluoro-3-methylphenyl)guanidine

Description

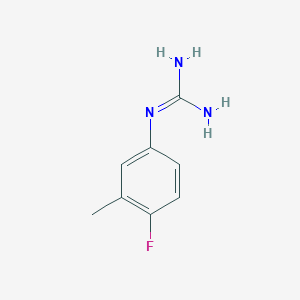

1-(4-Fluoro-3-methylphenyl)guanidine is a substituted aryl guanidine derivative characterized by a fluorine atom at the para position and a methyl group at the meta position on the phenyl ring attached to the guanidine moiety. Guanidine derivatives are of significant interest in medicinal chemistry due to their ability to interact with biological targets such as ion channels, enzymes, and receptors.

Properties

Molecular Formula |

C8H10FN3 |

|---|---|

Molecular Weight |

167.18 g/mol |

IUPAC Name |

2-(4-fluoro-3-methylphenyl)guanidine |

InChI |

InChI=1S/C8H10FN3/c1-5-4-6(12-8(10)11)2-3-7(5)9/h2-4H,1H3,(H4,10,11,12) |

InChI Key |

UITQYAALSYYWLR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N=C(N)N)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Fluoro-3-methylphenyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents, which react with the amine under specific conditions to yield the desired guanidine compound . Industrial production methods may involve catalytic guanylation reactions using carbodiimides or transition-metal-catalyzed processes to enhance efficiency and yield .

Chemical Reactions Analysis

1-(4-Fluoro-3-methylphenyl)guanidine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Fluoro-3-methylphenyl)guanidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-methylphenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function . This interaction can modulate biochemical pathways and cellular processes, making it a valuable tool in research and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Guanidine Derivatives

Structural Analogues and Substituent Effects

The biological and chemical profiles of aryl guanidines are highly substituent-dependent. Below is a comparison of 1-(4-Fluoro-3-methylphenyl)guanidine with structurally similar compounds:

Key Observations :

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may improve target binding specificity compared to chlorine .

- Methyl vs. Trifluoromethyl : The trifluoromethyl group (in ) significantly increases hydrophobicity and metabolic resistance but may reduce aqueous solubility.

- Cyanophenyl Derivatives: The cyano group () introduces strong polarity, which could limit bioavailability despite enhancing hydrogen-bonding interactions.

Pharmacological Activity

Guanidine derivatives are known for their ion channel modulation (e.g., Kv channels ) and enzyme inhibition. Key comparisons:

- DiMeGdn (): A potent Kv channel inhibitor with rapid kinetics. Substituents like fluorine could enhance binding affinity due to electronegative interactions.

- ADS-1029 (): A trifluoromethylbenzyl-substituted guanidine with histamine H3 receptor antagonism. The methyl group in this compound may reduce steric hindrance compared to bulkier groups like CF3.

- HypoPP Therapy (): 1-(2,4-xylyl)guanidine blocks sodium channel gating pores without affecting normal function. The fluorine and methyl substituents in the target compound may offer similar specificity with improved pharmacokinetics.

Spectral and Analytical Data

While direct spectral data for the target compound are unavailable, analogs provide benchmarks:

- NMR : Aryl protons in 1-(3-Chloro-4-methylphenyl)guanidine resonate at δH 2.28 (CH3) and δH 7.41–7.80 (aromatic) . Fluorine’s deshielding effect may shift aromatic protons upfield.

- IR : Guanidine NH stretches appear at ~3332–3482 cm⁻¹ ().

- HPLC : Retention times for similar compounds range from 31.7–33.1 min (), suggesting comparable elution profiles.

Biological Activity

1-(4-Fluoro-3-methylphenyl)guanidine is an organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic properties. This compound is a derivative of guanidine, characterized by the substitution of a hydrogen atom with a 4-fluoro-3-methylphenyl group. The presence of fluorine enhances its electronic properties, making it a candidate for various biological applications.

- Chemical Formula : C9H10FN5

- Molecular Weight : 195.21 g/mol

- Structure : The compound features a guanidine core with a fluorinated aromatic substituent, which contributes to its unique biological activities.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- α2-Noradrenaline Receptor Antagonism : This compound acts as an antagonist at α2-noradrenaline receptors, which are involved in neurotransmitter regulation and have implications in treating conditions like depression and anxiety disorders.

- DNA Minor Groove Binding : Research indicates that it can bind to the minor groove of DNA, potentially influencing gene expression and cellular signaling pathways.

- Kinase Inhibition : It has been identified as a kinase inhibitor, suggesting its utility in cancer treatment by interfering with signaling pathways that promote tumor growth.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Receptor Antagonism | Antagonizes α2-noradrenaline receptors, affecting neurotransmitter release. |

| DNA Interaction | Binds to DNA minor grooves, potentially modulating gene expression. |

| Enzyme Inhibition | Inhibits specific kinases, which may have implications in cancer therapy. |

Neuropharmacological Studies

A study investigating the neuropharmacological effects of this compound found that it significantly modulated neurotransmitter release in vitro. The compound demonstrated a dose-dependent effect on norepinephrine release from neuronal cells, indicating its potential role in treating mood disorders.

Kinase Inhibition Research

In another study focused on kinase inhibition, this compound was shown to inhibit specific kinases involved in cell proliferation pathways. The IC50 values for these interactions were reported to be below 100 nM, highlighting its potency as a potential therapeutic agent against cancers characterized by dysregulated kinase activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.